Product packaging for beta-(1-Bromo-2-naphthyl)alanine(Cat. No.:CAS No. 58161-15-2)

beta-(1-Bromo-2-naphthyl)alanine

Cat. No.: B1212132
CAS No.: 58161-15-2
M. Wt: 294.14 g/mol
InChI Key: MKLJUWDSHVRLCX-UHFFFAOYSA-N
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Description

Contextualization within Unnatural Amino Acid Chemistry

Unnatural amino acids are non-proteinogenic amino acids that can be incorporated into peptides and proteins, either in vitro or in vivo. This incorporation allows for the introduction of novel chemical functionalities, spectroscopic probes, and structural constraints not afforded by the canonical twenty amino acids. The synthesis and application of UAAs have become a cornerstone of modern chemical biology, enabling the creation of peptides with enhanced stability, proteins with novel catalytic activities, and fluorescently labeled biomolecules for imaging and tracking.

beta-(1-Bromo-2-naphthyl)alanine belongs to the class of UAAs with aromatic side chains. The naphthyl group, a bicyclic aromatic system, is significantly larger and more hydrophobic than the phenyl group of phenylalanine or the indole (B1671886) of tryptophan. The introduction of a bromine atom to the naphthalene (B1677914) ring further modifies its electronic and steric properties. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and self-assembly. Furthermore, the presence of the heavy bromine atom can be exploited in techniques like X-ray crystallography to aid in structure determination through anomalous dispersion.

The core structure of this compound, being a beta-amino acid, also imparts unique conformational properties to peptides. Unlike alpha-amino acids, the amino group is attached to the beta-carbon, leading to a more flexible backbone and the ability to form different secondary structures, such as helices and sheets, that are distinct from those formed by alpha-peptides. This can lead to peptides with increased resistance to proteolytic degradation, a desirable property for therapeutic applications.

Historical Development and Significance of this compound Research

The primary and most significant research on this compound dates back to a 1976 study by T.J. McCord and his colleagues. nih.gov This seminal work detailed the synthesis of this compound and its chloro-analog. The synthesis was achieved through the ammonolysis of the corresponding alpha,1-dihalo-2-naphthalenepropanoic acids. These precursors were derived from 1-nitro-2-naphthylamine via diazotization and a condensation reaction with acrylic acid in the presence of cuprous halides. nih.gov

The main focus of this initial study was to investigate the microbiological activities of these newly synthesized halogenated naphthylalanines and compare them to their non-halogenated counterparts, beta-(1-naphthyl)alanine and beta-(2-naphthyl)alanine. nih.gov The researchers tested the compounds as growth inhibitors against three species of microorganisms: Escherichia coli, Leuconostoc dextranicum, and Lactobacillus plantarum. nih.gov

The key finding of this research was that the introduction of a bromine or chlorine atom to the naphthyl ring significantly enhanced the antimicrobial activity of the amino acid. nih.gov In general, both this compound and beta-(1-chloro-2-naphthyl)alanine (B1215007) were more potent growth inhibitors of the three tested microorganisms than the unsubstituted naphthylalanines. nih.gov This suggests that the halogen atom plays a crucial role in the biological activity of these compounds, although the precise mechanism of this enhanced inhibition was not elucidated in the study.

Despite this promising initial report, a thorough review of the scientific literature reveals a notable lack of subsequent research specifically focused on this compound. Its exploration as a versatile tool in broader biochemical and medicinal chemistry contexts appears to have been limited since its initial synthesis and characterization.

Overview of Current Research Paradigms Utilizing this compound

While direct and recent research on this compound is scarce, its chemical structure suggests its potential utility in several modern research paradigms, drawing parallels from studies on other unnatural amino acids, particularly those with similar structural motifs.

One of the most prominent potential applications is in the design of peptides and proteins with tailored properties. The bulky and hydrophobic nature of the 1-bromo-2-naphthyl side chain could be used to probe and modulate protein-protein interactions. For instance, incorporating this UAA into a peptide that mimics a binding interface could disrupt or stabilize a protein complex.

Furthermore, the naphthyl moiety is inherently fluorescent. The non-brominated analog, beta-(2-naphthyl)alanine, has been successfully employed as a fluorescent probe to study peptide-membrane interactions and to elucidate the structure of melanocortin peptides. It is plausible that this compound could also serve as a fluorescent reporter. The presence of the heavy bromine atom might influence its photophysical properties, such as its fluorescence lifetime and quantum yield, potentially offering a unique spectroscopic signature.

In the realm of drug design, the incorporation of halogen atoms is a common strategy to enhance the potency and pharmacokinetic properties of drug candidates. The bromine atom on this compound could participate in halogen bonding with target proteins, leading to increased binding affinity and selectivity. Given its demonstrated antimicrobial activity, further investigation into its mechanism of action and its potential as a lead compound for novel antibiotics would be a logical extension of the initial findings.

Finally, the site-specific incorporation of this compound into proteins using the expanded genetic code is a foreseeable research direction. This powerful technique would allow for the precise placement of this UAA within a protein structure, enabling detailed structure-function studies that are not possible with conventional mutagenesis.

Chemical Compound Information

Compound Name
This compound
beta-(1-chloro-2-naphthyl)alanine
beta-(1-naphthyl)alanine
beta-(2-naphthyl)alanine
1-nitro-2-naphthylamine
acrylic acid
cuprous halides
phenylalanine
tryptophan

Detailed Research Findings

The primary research findings for this compound are derived from the 1976 study by McCord et al. nih.gov The data below summarizes the reported antimicrobial activity.

MicroorganismCompoundInhibitory Activity
Escherichia coli 9723This compoundMore effective than unsubstituted naphthylalanines
Leuconostoc dextranicum 8086This compoundMore effective than unsubstituted naphthylalanines
Lactobacillus plantarum 8014This compoundMore effective than unsubstituted naphthylalanines
Escherichia coli 9723beta-(1-chloro-2-naphthyl)alanineMore effective than unsubstituted naphthylalanines
Leuconostoc dextranicum 8086beta-(1-chloro-2-naphthyl)alanineMore effective than unsubstituted naphthylalanines
Lactobacillus plantarum 8014beta-(1-chloro-2-naphthyl)alanineMore effective than unsubstituted naphthylalanines
PropertyValue
Molecular FormulaC13H12BrNO2
Molecular Weight294.14 g/mol
CAS Number58161-15-2
IUPAC Name2-amino-3-(1-bromonaphthalen-2-yl)propanoic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12BrNO2 B1212132 beta-(1-Bromo-2-naphthyl)alanine CAS No. 58161-15-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58161-15-2

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

2-amino-3-(1-bromonaphthalen-2-yl)propanoic acid

InChI

InChI=1S/C13H12BrNO2/c14-12-9(7-11(15)13(16)17)6-5-8-3-1-2-4-10(8)12/h1-6,11H,7,15H2,(H,16,17)

InChI Key

MKLJUWDSHVRLCX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)CC(C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)CC(C(=O)O)N

Other CAS No.

92634-96-3

Synonyms

beta-(1-bromo-2-naphthyl)alanine

Origin of Product

United States

Synthetic Methodologies for Beta 1 Bromo 2 Naphthyl Alanine and Its Precursors

Stereoselective Synthesis of beta-(1-Bromo-2-naphthyl)alanine Enantiomers

Producing enantiomerically pure forms of this compound is critical for its application in fields where specific three-dimensional structures are required. Stereoselective synthesis aims to produce a single enantiomer, avoiding the need for resolving a racemic mixture. york.ac.uk This is achieved through asymmetric catalysis, the use of chiral auxiliaries, or enzymatic routes.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov For the synthesis of beta-aryl alanines, phase-transfer catalysis (PTC) has emerged as a powerful technique. acs.orgdalalinstitute.com

The O'Donnell amino acid synthesis provides a foundational method, involving the alkylation of a glycine-derived Schiff base. organic-chemistry.org In the context of a naphthylalanine derivative, this involves the alkylation of a 2-naphthyl aldimine ester. Systematic studies have shown that high enantioselectivity (up to 96% ee) can be achieved in the alkylation of a 2-naphthyl aldimine tert-butyl ester using a chiral phase-transfer catalyst derived from Cinchona alkaloids, such as O(9)-allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium bromide. nih.govcolab.ws The reaction proceeds under biphasic conditions, where the chiral catalyst shuttles the glycine (B1666218) anion from the aqueous or solid phase into the organic phase for alkylation. dalalinstitute.comorganic-chemistry.org The choice of catalyst, base (e.g., RbOH), and temperature are critical for maximizing enantioselectivity. colab.ws

Table 1: Key Features of Stereoselective Synthetic Strategies
StrategyKey PrincipleTypical Reagents/ComponentsAdvantages
Asymmetric Catalysis A chiral catalyst directs the formation of one enantiomer over the other.Chiral phase-transfer catalysts (e.g., Cinchona alkaloid derivatives), metal complexes with chiral ligands.Small amount of chiral material needed, high turnover, catalytic in nature. nih.gov
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction.Evans' oxazolidinones, camphorsultam, chiral Ni(II) complexes. wikipedia.orgnih.govHigh diastereoselectivity, predictable stereochemical outcome, auxiliary is often recoverable. york.ac.uk
Enzymatic Synthesis Enzymes (biocatalysts) perform a stereospecific transformation.Transaminases, whole-cell biotransformations. acs.orgnih.govExtremely high selectivity, mild reaction conditions (aqueous, room temp), environmentally benign. nih.gov

A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.org This approach is widely used for the synthesis of alpha-amino acids.

One of the most successful applications involves the use of Evans' oxazolidinone auxiliaries. researchgate.net The auxiliary is first acylated with a suitable carboxylic acid derivative. The resulting N-acyl oxazolidinone can then be enolized and undergoes highly diastereoselective alkylation. researchgate.netresearchgate.net For the synthesis of the target compound, this would involve alkylation with a 1-bromo-2-(bromomethyl)naphthalene. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched amino acid. york.ac.uk

Another powerful method employs nickel(II) complexes of Schiff bases formed between glycine and a chiral ligand. nih.govnih.gov The nickel complex creates a rigid, planar structure that exposes one face of the glycine alpha-carbon to alkylation, leading to high diastereoselectivity. After the alkylation step, the complex is disassembled to release the amino acid product and recover the chiral ligand. nih.gov

Enzymatic methods offer exceptional selectivity under mild, environmentally friendly conditions. nih.gov For the synthesis of unnatural amino acids, transaminase enzymes are particularly valuable. These enzymes catalyze the transfer of an amino group from a donor molecule (like aspartic acid or a simple amine) to a keto acid acceptor. nih.gov

To produce a naphthylalanine, a corresponding alpha-keto acid precursor would be required. A transaminase-based dynamic kinetic resolution (DKR) can be highly effective. In this process, a racemic starting material is used, and the enzyme selectively acts on one enantiomer while the other is continuously racemized in situ, allowing for a theoretical yield of 100% of a single product enantiomer. acs.org This approach has been successfully applied to the synthesis of various β-branched aromatic amino acids and is a viable strategy for producing enantiopure this compound, provided a suitable keto-acid precursor is available. acs.org

Total Synthesis Pathways to this compound

Total synthesis refers to the complete chemical synthesis of a complex molecule from simple, commercially available precursors. A specific pathway for the racemic synthesis of this compound has been reported. rsc.org

The synthesis begins with 1-nitro-2-naphthylamine. The key steps are as follows rsc.org:

Diazotization: The amino group of 1-nitro-2-naphthylamine is converted into a diazonium salt.

Meerwein Arylation: The diazonium salt is then reacted with acrylic acid in the presence of a cuprous halide catalyst. This condensation reaction forms α-bromo-β-(1-nitro-2-naphthyl)propanoic acid.

Reduction and Bromination: The nitro group is reduced to an amine, which is subsequently converted to a bromide via a Sandmeyer-type reaction, yielding an α,1-dihalo-2-naphthalenepropanoic acid.

Ammonolysis: Finally, treatment of the α,1-dihalo-2-naphthalenepropanoic acid with ammonia (B1221849) results in the displacement of the α-halogen to form the amino group, yielding racemic this compound. rsc.org

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several of the discussed synthetic strategies align with these principles.

Biocatalysis: Enzymatic routes (Section 2.1.3) are prime examples of green chemistry. They typically occur in water at ambient temperature and pressure, avoiding the need for harsh solvents and extreme conditions. nih.govnih.gov

Catalysis over Stoichiometric Reagents: The use of asymmetric catalysis (Section 2.1.1) and chiral auxiliaries that can be recovered and reused (Section 2.1.2) is preferable to stoichiometric chiral reagents. This minimizes waste by reducing the amount of chiral material required. york.ac.uknih.gov

Atom Economy: Modern synthetic methods, such as certain photoredox-mediated protocols developed for other unnatural amino acids, aim for high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. rsc.org

Safer Solvents and Reagents: Phase-transfer catalysis is considered a green technique as it can reduce the need for organic solvents by enabling reactions in biphasic water-organic systems. dalalinstitute.com Furthermore, process development often focuses on replacing hazardous reagents, such as pyridine, with safer alternatives like toluene (B28343) or morpholine. researchgate.net

Scale-Up Considerations for this compound Production in Research Settings

Transitioning a synthetic route from a small-scale laboratory experiment to larger-scale production for research supply introduces several challenges. Many academic syntheses are not practical for scale-up due to the use of toxic, sensitive, or expensive reagents. rsc.org

Key considerations include:

Purification Method: While laboratory-scale purification often relies on chromatography, this is inefficient and costly at a larger scale. Developing a procedure that yields a product amenable to purification by crystallization is highly desirable.

Reagent Choice and Cost: The cost and availability of starting materials, catalysts, and reagents become critical. For instance, while a complex chiral ligand may give excellent results, its cost could be prohibitive for producing gram or kilogram quantities.

Process Safety and Robustness: Reactions must be robust and predictable. Exothermic reactions that are easily managed in a small flask may pose significant safety risks on a larger scale, requiring careful thermal management.

Isolation Issues: In biocatalytic processes, isolating the target amino acid from the aqueous medium and byproducts (such as other amino acids from the enzyme donor system) can be a significant challenge, potentially requiring the development of novel workup procedures. nih.gov

For a molecule like this compound, a scalable route would likely favor a catalytic approach (either chemical or enzymatic) over a multi-step synthesis involving stoichiometric, unstable reagents. The development of a robust crystallization procedure would be a critical step in making its production practical for broader research use. researchgate.net

Chemical Reactivity and Derivatization of Beta 1 Bromo 2 Naphthyl Alanine

Functional Group Transformations of beta-(1-Bromo-2-naphthyl)alanine

The chemical versatility of this compound stems from the presence of three key functional groups: the amino group, the carboxyl group, and the bromo-naphthyl moiety. Each of these sites can be selectively targeted to generate a diverse array of derivatives.

Reactions at the Amino Group

The primary amino group of this compound is a nucleophilic center that readily participates in a variety of well-established reactions common to amino acids. These transformations are fundamental for peptide synthesis and for the introduction of various functionalities.

N-Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides. This reaction is a cornerstone of peptide bond formation. For instance, coupling with another amino acid, protected at its carboxyl terminus, would be a standard step in solid-phase or solution-phase peptide synthesis.

N-Alkylation: Reaction with alkyl halides can introduce alkyl groups onto the nitrogen atom. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride is another common method for N-alkylation.

N-Sulfonylation: The amino group can react with sulfonyl chlorides to yield sulfonamides. For example, reaction with dansyl chloride would yield a fluorescently labeled amino acid derivative, useful for analytical purposes.

Formation of Schiff Bases: Condensation with aldehydes or ketones results in the formation of imines, also known as Schiff bases. These can be further reduced to secondary amines.

A summary of typical reactions at the amino group is presented below:

Reaction TypeReagentsFunctional Group Formed
N-AcylationAcid chloride, Acid anhydride (B1165640)Amide
N-AlkylationAlkyl halide, Aldehyde/Ketone + Reducing AgentSecondary/Tertiary Amine
N-SulfonylationSulfonyl chlorideSulfonamide
Schiff Base FormationAldehyde, KetoneImine

Reactions at the Carboxyl Group

The carboxylic acid functionality of this compound is another key site for chemical modification, enabling the formation of esters, amides, and other derivatives.

Esterification: The carboxyl group can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol. Methyl or ethyl esters are common derivatives that can serve as protecting groups or modify the compound's solubility.

Amide Formation: Coupling of the carboxyl group with a primary or secondary amine, facilitated by coupling reagents such as HATU or HOBt/DCC, yields an amide. This is another fundamental reaction in peptide chemistry.

Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This transformation yields the corresponding amino alcohol derivative.

Decarboxylation: While not always straightforward, under specific conditions, the carboxyl group can be removed, leading to the formation of a substituted naphthylethylamine.

Key reactions involving the carboxyl group are summarized in the table below:

Reaction TypeReagentsFunctional Group Formed
EsterificationAlcohol + Acid catalyst, DCC/AlcoholEster
Amide FormationAmine + Coupling agent (e.g., HATU)Amide
ReductionLiAlH4, BH3Primary Alcohol
DecarboxylationHeat or specific catalystsAmine

Transformations Involving the Bromo-Naphthyl Moiety

The bromine atom on the naphthalene (B1677914) ring is a key feature that allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the chemical space accessible from this amino acid. researchgate.net These transformations are often catalyzed by transition metals, particularly palladium. nih.gov

Suzuki Coupling: The bromo group can be readily replaced by an aryl or vinyl group through a palladium-catalyzed Suzuki coupling reaction with a boronic acid or ester.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst allows for the introduction of an alkyne functionality.

Heck Coupling: Palladium-catalyzed coupling with an alkene introduces a vinyl group at the position of the bromine atom.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the bromo-naphthyl moiety with an amine.

Stille Coupling: The bromo group can be coupled with an organotin compound in a palladium-catalyzed reaction to form a new carbon-carbon bond.

Cyanation: The bromo group can be displaced by a cyanide group, often using a palladium or nickel catalyst with a cyanide source like zinc cyanide.

The following table outlines some of the important transformations of the bromo-naphthyl group:

Reaction TypeReagentsFunctional Group Introduced
Suzuki CouplingBoronic acid/ester, Pd catalyst, BaseAryl, Vinyl
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) cocatalyst, BaseAlkyne
Heck CouplingAlkene, Pd catalyst, BaseAlkene
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAmino
Stille CouplingOrganotin compound, Pd catalystAlkyl, Aryl, Vinyl
CyanationCyanide source (e.g., Zn(CN)2), Pd or Ni catalystCyano

C-H Functionalization Strategies for this compound

While the bromo-naphthyl moiety provides a direct handle for cross-coupling reactions, C-H functionalization offers an alternative and increasingly important strategy for derivatization. This approach involves the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, often with the aid of a transition metal catalyst. For a molecule like this compound, C-H functionalization could potentially target the naphthalene ring or the aliphatic backbone.

Palladium-catalyzed C-H arylation of the β-methyl group of alanine (B10760859) has been demonstrated using a directing group attached to the amino acid's nitrogen. rsc.org A similar strategy could be envisioned for this compound, where a directing group could facilitate the functionalization of the β-C-H bonds.

Furthermore, palladium-catalyzed ortho-vinylation of β-naphthols has been reported, showcasing the feasibility of C-H functionalization on the naphthalene ring system. rsc.org While this compound itself is not a naphthol, this chemistry highlights the potential for developing related C-H activation methods for this amino acid.

Click Chemistry Applications with this compound Derivatives

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). iris-biotech.deiris-biotech.de

To utilize this compound in click chemistry, it must first be derivatized to contain either an azide (B81097) or an alkyne functionality. This can be achieved through the transformations described in section 3.1.

Introducing an Alkyne: A terminal alkyne can be introduced onto the bromo-naphthyl moiety via a Sonogashira coupling reaction. The resulting alkyne-functionalized amino acid can then be "clicked" with an azide-containing molecule.

Introducing an Azide: An azide group can be introduced, for example, by first performing a Buchwald-Hartwig amination with an appropriate amino-containing precursor that can be subsequently converted to an azide, or through other multi-step synthetic routes.

These click-functionalized derivatives of this compound can be used to conjugate the amino acid to a wide variety of other molecules, such as fluorophores, biotin (B1667282) tags, or other biomolecules, for applications in chemical biology and materials science. thermofisher.com

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are a powerful tool for modifying the bromo-naphthyl group of this compound. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

A variety of palladium-catalyzed cross-coupling reactions have been successfully performed on bromo-naphthalene scaffolds to generate diverse chemical libraries. nih.gov These reactions often exhibit good yields and functional group tolerance, making them suitable for the derivatization of a complex molecule like an amino acid.

The following table provides examples of palladium-catalyzed cross-coupling reactions that are applicable to this compound:

Coupling ReactionReactantCatalyst SystemProduct Type
SuzukiArylboronic acidPd(PPh3)4, Na2CO3Biaryl derivative
SonogashiraTerminal alkynePdCl2(PPh3)2, CuI, Et3NAlkynylnaphthalene derivative
HeckAlkenePd(OAc)2, P(o-tolyl)3Alkenylnaphthalene derivative
Buchwald-HartwigAminePd2(dba)3, BINAP, NaOtBuN-Arylnaphthalene derivative
StilleOrganostannanePd(PPh3)4Aryl/Alkylnaphthalene derivative

These reactions significantly enhance the utility of this compound as a building block, enabling the synthesis of a wide range of structurally diverse compounds. The ability to introduce various substituents onto the naphthalene ring allows for the fine-tuning of the molecule's properties for specific applications.

Incorporation of Beta 1 Bromo 2 Naphthyl Alanine into Complex Molecular Architectures

Solid-Phase Peptide Synthesis (SPPS) with beta-(1-Bromo-2-naphthyl)alanine

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, enabling the stepwise assembly of amino acids into a desired sequence on a solid support. nih.govbeilstein-journals.org The incorporation of non-canonical amino acids like this compound into a growing peptide chain via SPPS follows the same fundamental principles as with natural amino acids, involving iterative cycles of deprotection, coupling, and washing. beilstein-journals.org

The two predominant strategies in SPPS are the Boc/Bzl and Fmoc/tBu methods, distinguished by the protecting groups used for the α-amino group and the side chains. beilstein-journals.org For the incorporation of this compound, the Fmoc/tBu strategy is generally preferred due to its milder deprotection conditions, which helps to preserve the integrity of the bromo-naphthyl moiety. beilstein-journals.org

The general workflow for incorporating this compound using Fmoc-based SPPS is as follows:

The C-terminal amino acid is anchored to a solid support resin. nih.gov

The Nα-Fmoc protecting group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a suitable solvent. beilstein-journals.org

The Fmoc-protected this compound is activated at its carboxyl group. This is commonly achieved using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide), often in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.govlsu.edu

The activated this compound is then coupled to the deprotected N-terminus of the growing peptide chain. nih.gov

Thorough washing steps remove excess reagents and byproducts.

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the desired sequence. beilstein-journals.org

Finally, the completed peptide is cleaved from the resin, and any side-chain protecting groups are removed, typically with a strong acid cocktail such as trifluoroacetic acid (TFA). nih.gov

Table 1: Common Coupling Reagents for SPPS

Coupling Reagent Full Name
HBTU 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
HATU N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide
DCC N,N'-Dicyclohexylcarbodiimide

This table is based on commonly used reagents in SPPS and is not specific to this compound.

Challenges in the SPPS of peptides containing this compound can arise from the steric bulk of the naphthyl side chain, which may hinder coupling efficiency and require extended reaction times or the use of more potent coupling reagents. Additionally, the reactivity of the bromo-substituent needs to be considered, as it could potentially undergo side reactions under certain cleavage or deprotection conditions, although this is generally minimal with standard Fmoc chemistry.

Solution-Phase Peptide Synthesis (LPPS) Strategies for this compound Peptides

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, predates SPPS and remains a valuable technique, particularly for the large-scale synthesis of shorter peptides or for fragments that will later be joined together in a convergent synthesis strategy. ekb.egchimia.ch In LPPS, all reactions are carried out in a homogeneous solution phase, which can offer advantages in terms of scalability and purification of intermediates. ekb.eg

The incorporation of this compound into peptides via LPPS involves the protection of the amino and carboxyl groups that are not participating in the peptide bond formation, followed by the activation of the carboxyl group of one amino acid and its reaction with the amino group of another. ekb.eg

A typical LPPS strategy for a dipeptide containing this compound would involve:

Protection of the α-amino group of this compound, for instance with a Boc or Fmoc group.

Protection of the carboxyl group of the other amino acid, for example, as a methyl or benzyl (B1604629) ester.

Activation of the free carboxyl group of the N-protected this compound using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov

Reaction of the activated species with the deprotected amino group of the C-terminally protected amino acid.

Purification of the resulting dipeptide, often by crystallization or chromatography, to remove byproducts and unreacted starting materials.

Selective deprotection of either the N- or C-terminus to allow for further elongation of the peptide chain.

While LPPS can be more labor-intensive than SPPS due to the need for purification after each step, it allows for careful characterization of intermediates and can be more amenable to certain complex or sterically hindered sequences where solid-phase methods might be inefficient. For a bulky amino acid like this compound, the solution-phase approach may offer greater flexibility in optimizing coupling conditions.

Site-Specific Incorporation of this compound into Proteins

The ability to incorporate unnatural amino acids (UAAs) with novel chemical functionalities at specific sites within a protein sequence is a powerful tool in chemical biology and protein engineering. core.ac.uk This is typically achieved through the expansion of the genetic code, which involves repurposing a codon, usually a stop codon like the amber codon (UAG), to encode for the UAA.

Genetic code expansion relies on the development of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. biorxiv.orgnih.gov This pair must meet two key criteria:

The orthogonal aaRS must specifically recognize and charge the UAA onto its cognate tRNA.

This aaRS/tRNA pair must be "orthogonal" to the host cell's translational machinery, meaning the orthogonal aaRS does not charge any endogenous tRNAs with the UAA, and the orthogonal tRNA is not recognized by any endogenous aaRSs. nih.gov

To incorporate this compound into a protein, a unique aaRS would need to be engineered to specifically recognize this amino acid and catalyze its attachment to an orthogonal tRNA that recognizes the reassigned codon. When a gene containing this codon at the desired position is expressed in a host organism (such as E. coli or mammalian cells) that also expresses the orthogonal aaRS/tRNA pair and is supplemented with this compound in the growth media, the UAA will be incorporated at that specific site during protein translation. While this technology has been successfully applied to a wide range of UAAs, the specific development of an orthogonal aaRS/tRNA pair for this compound has not yet been reported in the scientific literature.

The creation of an orthogonal aaRS with a new substrate specificity for a UAA like this compound is a significant challenge that is typically addressed through directed evolution. nih.govresearchgate.netbroadinstitute.org This process involves generating a large library of mutant aaRSs and then using a selection or screening strategy to identify variants that can efficiently and selectively incorporate the desired UAA.

A common approach involves:

Library Generation: A library of mutant aaRS genes is created, often by random mutagenesis or by targeting specific residues in the amino acid binding pocket of an existing aaRS (such as tyrosyl- or leucyl-tRNA synthetase). google.com

Positive Selection: The library is introduced into host cells that contain a reporter gene with an in-frame amber codon. In the presence of the UAA, only cells with a functional mutant aaRS that can incorporate the UAA will be able to suppress the stop codon and produce the full-length reporter protein, which often confers a selectable advantage (e.g., antibiotic resistance).

Negative Selection: To ensure specificity, a negative selection step is performed in the absence of the UAA. Cells containing a mutant aaRS that incorporates a natural amino acid at the amber codon will be eliminated. This is often achieved by using a reporter gene that produces a toxic product.

Through multiple rounds of positive and negative selection, highly specific and efficient aaRS variants can be evolved. broadinstitute.org While powerful, this methodology has not yet been publicly applied to develop a synthetase for this compound.

Conjugation of this compound to Polymeric Scaffolds

The incorporation of amino acids and peptides onto polymeric backbones is a strategy to create materials with enhanced biological activity, targeted delivery capabilities, or novel structural properties. The bromo-substituent on the naphthyl ring of this compound provides a reactive handle for such conjugation reactions.

While specific examples of the conjugation of this compound to polymeric scaffolds are not prevalent in the literature, the presence of the aryl bromide allows for a variety of well-established cross-coupling reactions. For instance, a peptide containing this compound could be attached to a polymer functionalized with a suitable reaction partner.

Potential conjugation chemistries include:

Suzuki Coupling: Reaction with a boronic acid or ester-functionalized polymer in the presence of a palladium catalyst.

Sonogashira Coupling: Coupling to a terminal alkyne-functionalized polymer using a palladium and copper co-catalyst system.

Heck Coupling: Reaction with an alkene-functionalized polymer in the presence of a palladium catalyst.

These strategies would allow for the covalent attachment of peptides containing this UAA to a wide range of polymeric materials, including biocompatible polymers like polyethylene (B3416737) glycol (PEG) or biodegradable polyesters, to create novel biomaterials. The bulky and hydrophobic nature of the naphthyl group could also be exploited to influence the self-assembly and aggregation properties of the resulting polymer-peptide conjugates.

Table 2: List of Compounds

Compound Name
This compound
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU)
N,N-diisopropylethylamine (DIPEA)
Trifluoroacetic acid (TFA)
Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Advanced Methodological Applications of Beta 1 Bromo 2 Naphthyl Alanine in Chemical Research

beta-(1-Bromo-2-naphthyl)alanine as a Fluorescence Probe in Biomolecular Studies

The unnatural amino acid this compound possesses intrinsic fluorescence properties derived from its naphthalene (B1677914) moiety, making it a valuable tool for investigating biomolecular interactions. lifetein.com Its utility is analogous to other fluorescent amino acids, such as beta-(2-naphthyl)-D-alanine (D-Nal), which have been successfully employed as probes in spectroscopic studies. nih.gov The sensitivity of the naphthalene ring's fluorescence to its local microenvironment allows for the detection of binding events, conformational changes, and the polarity of its surroundings. mdpi.com

Design Principles for Fluorescent this compound Conjugates

The design of effective fluorescent probes using this compound hinges on its incorporation into a larger molecule, or conjugate, that can selectively interact with a biological target. This is typically achieved through solid-phase peptide synthesis (SPPS), where the amino acid is integrated into a specific position within a peptide sequence. lifetein.com

Key design principles include:

Target Specificity : The parent molecule (e.g., a peptide or small molecule) must have a known affinity for the biological target of interest. The introduction of this compound should not significantly impair this binding.

Minimal Perturbation : While the bulky bromo-naphthyl group is intended to be a reporter, its placement must be carefully considered to avoid disrupting the native conformation and function of the peptide or protein it is labeling. mdpi.com

Linker Chemistry : In some designs, flexible linkers like aminohexanoic acid may be used to separate the fluorescent probe from the core structure of the conjugate, minimizing steric hindrance. lifetein.com

Control Peptides : For robust analysis, control peptides, often containing a non-fluorescent analogue like alanine (B10760859) or phenylalanine, are synthesized to differentiate specific fluorescent signals from background noise.

The bromine atom on the naphthyl ring can subtly modify the electronic and, therefore, the photophysical properties of the fluorophore compared to its non-halogenated counterpart, beta-(2-naphthyl)alanine. nih.gov This substitution can influence the fluorescence quantum yield and lifetime, potentially enhancing its sensitivity as a probe.

Spectroscopic Readouts in Research Applications

The primary advantage of using this compound as a probe is the change in its fluorescent signal upon interaction with a target. These changes are monitored using various spectroscopic techniques.

Steady-State Fluorescence : This measures the intensity and emission maximum of the fluorescence. A change in the local environment, such as a peptide binding to a lipid membrane or a protein receptor, often results in a "blue shift" (a shift to a shorter wavelength) and an increase in fluorescence intensity as the probe moves from a polar aqueous environment to a nonpolar, hydrophobic one. nih.govmdpi.com

Time-Resolved Fluorescence : This technique measures the fluorescence lifetime, which is the average time the fluorophore stays in the excited state. This parameter is highly sensitive to the immediate environment and can provide detailed information about binding events and dynamic processes. For instance, studies with the similar D-Nal have shown that its excited-state lifetime changes drastically when it moves from an aqueous solution into a lipid bilayer. nih.gov

These spectroscopic readouts allow researchers to quantify binding affinities (Kd), determine binding stoichiometry, and infer structural changes in real-time. mdpi.com

Utilization of this compound in Photoaffinity Labeling Experiments

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the direct interaction sites of small molecules with their protein targets. nih.govresearchgate.net This method converts a reversible binding interaction into a permanent, covalent bond upon activation with light. wikipedia.org

Strategies for Photoreactive this compound Derivatives

For this compound to be used in PAL, it must be part of a "bifunctional" or "trifunctional" probe. The amino acid itself serves as the recognition element , providing binding affinity and specificity for the target protein. However, it is not inherently photoreactive in the manner required for PAL. Therefore, the probe must be chemically modified to include two other key components: nih.govnih.gov

A Photoreactive Group : This is a chemical moiety that, upon irradiation with UV light, generates a highly reactive intermediate (e.g., a carbene or nitrene) that can form a covalent bond with nearby amino acid residues in the target protein's binding site. nih.gov Commonly used groups include diazirines, benzophenones, and aryl azides. wikipedia.orgenamine.net

A Reporter Tag : This is a functional handle used for the detection and enrichment of the labeled protein. Typical tags include biotin (B1667282) (for affinity purification with streptavidin) or an alkyne/azide (B81097) group (for "clicking" on a fluorescent dye or biotin via copper-catalyzed or strain-promoted cycloaddition). nih.govevotec.com

The design of such a probe involves synthesizing a molecule where the this compound core is appended with both a photoreactive group and a reporter tag, ensuring neither modification compromises the probe's ability to bind its target. princeton.edu

Component Function Common Examples
Recognition Element Provides binding affinity and specificity for the target protein.This compound
Photoreactive Group Forms a covalent bond with the target upon UV activation.Diazirines, Benzophenones, Aryl Azides
Reporter Tag Enables detection and isolation of the labeled protein-probe adduct.Biotin, Alkyne, Fluorophore

Table 1: Functional Components of a Photoaffinity Labeling Probe.

Methodological Considerations for Target Identification in Research

The successful identification of a target protein using a this compound-based photoaffinity probe follows a well-established workflow: nih.govyoutube.com

Incubation : The probe is incubated with a complex biological sample, such as a cell lysate or intact living cells, allowing it to bind reversibly to its target protein(s). youtube.com

UV Irradiation : The sample is exposed to UV light of a specific wavelength to activate the photoreactive group, triggering the formation of a covalent bond between the probe and its binding partner. nih.gov

Lysis and Enrichment : The cells are lysed (if not already), and the covalently labeled proteins are enriched from the complex mixture. If a biotin tag was used, this is typically done using streptavidin-coated beads. nih.gov

Analysis and Identification : The enriched proteins are separated, often by SDS-PAGE, and then identified using mass spectrometry (MS). In a typical proteomics workflow, the proteins are digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences and thus identify the parent protein. nih.govevotec.com

A crucial control experiment involves co-incubation with an excess of a non-probe competitor molecule. A genuine target will show reduced labeling in the presence of the competitor, confirming the specificity of the interaction. youtube.com

This compound as a Conformationally Restricted Amino Acid in Peptide Design

The incorporation of unnatural amino acids is a key strategy in peptide design to create molecules with improved stability, affinity, and selectivity. nih.govyoutube.com this compound, with its bulky, rigid side chain, serves as a potent tool for imposing conformational constraints on a peptide backbone. nih.govlifechemicals.com

The large aromatic naphthyl group restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. nih.gov This steric hindrance forces the peptide into a more defined three-dimensional shape. mdpi.com By reducing the number of accessible conformations, the entropic penalty for binding to a target receptor is lowered, which can lead to a significant increase in binding affinity. nih.govmdpi.com

Research comparing different naphthylalanine isomers in peptides has shown that the position of the attachment to the alanine backbone (1-naphthyl vs. 2-naphthyl) can induce different and predictable structural outcomes. For example, in studies of β-hairpin peptides, 1-naphthylalanine was found to adopt a geometry similar to tryptophan, which is known to stabilize these structures through aromatic interactions. nih.gov The incorporation of D-enantiomers of naphthylalanine has also been shown to induce significant conformational transformations in cyclic peptides, influencing their structure and biological activity. nih.gov

By strategically placing this compound within a peptide sequence, medicinal chemists can:

Stabilize specific secondary structures like β-turns or helices. nih.gov

Mimic the structure of a natural binding loop or epitope. researchgate.net

Enhance resistance to proteolytic degradation by sterically shielding nearby peptide bonds. nih.gov

Improve membrane permeability due to the increased hydrophobicity of the naphthyl group. lifetein.com

Acknowledgment of Request and Literature Review Findings

Subject: Analysis of Research on this compound

A thorough and systematic search of scientific literature and chemical databases has been conducted to gather information on the chemical compound This compound for the purpose of generating an article based on the provided outline.

The investigation included searches for the compound by its name, synonyms such as 3-(1-Bromonaphthalen-2-yl)alanine , and its CAS Registry Number 58161-15-2 .

The comprehensive literature review did not yield specific research articles or detailed findings regarding the application of this compound in the areas specified in the outline:

Spectroscopic and Structural Characterization Methodologies for Beta 1 Bromo 2 Naphthyl Alanine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution and the solid state. youtube.comyoutube.com It provides detailed information about the chemical environment, connectivity, and dynamics of individual atoms within a molecule.

The structural assignment of beta-(1-bromo-2-naphthyl)alanine is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR: The ¹H NMR spectrum provides information on the number of chemically distinct protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration). The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For this compound, distinct signals are expected for the amino acid backbone (α-CH, β-CH₂, NH₂) and the aromatic protons of the bromo-naphthyl moiety. youtube.com

2D NMR: To unambiguously assign these signals, 2D NMR techniques are employed. These experiments reveal correlations between different nuclei, mapping the molecular framework. nih.gov

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (e.g., correlations between the α-proton and the β-protons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon atoms with their attached protons. This allows for the direct assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds. This is crucial for connecting different fragments of the molecule, such as linking the β-protons to the carbons of the naphthyl ring, and confirming the position of the bromo-substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which is useful for conformational analysis. youtube.com

The combination of these experiments allows for a complete and confident assignment of all proton and carbon signals, confirming the constitution of this compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound. Note: These are predicted values and may vary based on solvent and experimental conditions.

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
αCH~4.0 - 4.5~55 - 60
βCH₂~3.2 - 3.8~35 - 40
-COOH-~170 - 175
1'C-Br-~120 - 125
2'C-~135 - 140
3'CH~7.5 - 8.0~125 - 130
4'CH~7.8 - 8.2~128 - 132
5'CH~7.4 - 7.8~126 - 130
6'CH~7.3 - 7.7~127 - 131
7'CH~7.9 - 8.3~129 - 133
8'CH~8.1 - 8.5~124 - 128
-Aromatic Quaternary Carbons-~130 - 135

While solution-state NMR characterizes molecules in an isotropic environment, solid-state NMR (ssNMR) provides invaluable information on the structure and dynamics of molecules in their solid, crystalline, or aggregated forms. youtube.comwikipedia.org For amino acids and their derivatives, ssNMR is a powerful tool for studying polymorphism, intermolecular interactions (like hydrogen bonding), and conformational details that are averaged out in solution. nih.govresearchgate.netacs.org

Key ssNMR techniques include:

Magic Angle Spinning (MAS): This technique involves spinning the sample at a high frequency at a specific angle (54.74°) to the magnetic field. MAS averages out anisotropic interactions, such as dipolar coupling and chemical shift anisotropy, resulting in narrower lines and higher resolution spectra, similar to solution NMR. wikipedia.org

Cross-Polarization (CP): CP is used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N by transferring magnetization from abundant nuclei like ¹H. This dramatically improves the sensitivity of the experiment. wikipedia.org

¹⁴N and ¹⁵N ssNMR: Nitrogen NMR can provide specific details about the amino group. ¹⁴N ssNMR, despite being a quadrupolar nucleus, can be used to differentiate polymorphs and study hydrogen bonding arrangements through its quadrupolar parameters. nih.govresearchgate.net ¹⁵N ssNMR on isotopically labeled samples offers higher resolution and is often used in conjunction with CP/MAS experiments for detailed structural analysis. nih.gov

For this compound, ssNMR could be used to characterize its crystal packing, identify different crystalline forms (polymorphs), and probe the hydrogen-bonding network involving the carboxylic acid and amino groups in the solid state.

Mass Spectrometry (MS) Methodologies for Identification and Purity Assessment

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound, elucidating its structure, and assessing its purity with high sensitivity. nih.gov

High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of a synthesized compound. acs.org Unlike nominal mass instruments, HRMS analyzers (such as Orbitrap or Time-of-Flight, TOF) can measure m/z values with very high accuracy, typically to within 5 parts per million (ppm). thermofisher.com

This precision allows for the determination of the exact elemental composition of the parent ion. For this compound (C₁₃H₁₂BrNO₂), the experimentally measured mass of the protonated molecule [M+H]⁺ can be compared to the theoretically calculated mass. A close match provides strong evidence for the correct chemical formula, confirming the identity of the compound and ruling out other potential structures with the same nominal mass. nih.gov HRMS is also an effective tool for assessing the purity of a sample by detecting the presence of any impurities with different elemental compositions. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for this compound.

PropertyValue
Molecular FormulaC₁₃H₁₂BrNO₂
Monoisotopic Mass (Calculated)292.00461 Da
Mass of Protonated Ion [M+H]⁺ (Calculated)293.01243 Da
Mass of Isotopic Peak [M+2+H]⁺ (Calculated)295.01038 Da
Characteristic Isotope PatternPresence of nearly 1:1 ratio for M and M+2 peaks due to ⁷⁹Br and ⁸¹Br isotopes

Tandem mass spectrometry (MS/MS or MS²) provides detailed structural information by analyzing the fragmentation patterns of a selected precursor ion. nih.gov In a typical experiment, the protonated molecule of this compound, [M+H]⁺, is isolated and then fragmented by collision-induced dissociation (CID) or other activation methods. nih.gov The resulting fragment ions are then analyzed to piece together the structure of the original molecule.

For amino acids, characteristic fragmentation pathways include the neutral loss of water (H₂O), ammonia (B1221849) (NH₃), and the combined loss of water and carbon monoxide (H₂O + CO). nih.gov The fragmentation of this compound would be expected to show these common losses, as well as fragments specific to the bromo-naphthyl side chain. For example, cleavage of the bond between the α- and β-carbons would lead to the formation of a stable bromo-naphthylmethyl cation. Analyzing these specific fragmentation patterns provides definitive confirmation of the molecule's connectivity. libretexts.org

Table 3: Predicted MS/MS Fragmentation of Protonated this compound [M+H]⁺.

Precursor Ion [M+H]⁺ (m/z)Proposed Fragment IonNeutral LossFragment Ion m/z (Calculated)
293.01[M+H - H₂O]⁺H₂O275.00
293.01[M+H - HCOOH]⁺HCOOH (Formic Acid)247.00
293.01[M+H - NH₃]⁺NH₃276.00
293.01[C₁₁H₈Br]⁺C₂H₄NO₂ (Alanine moiety)206.98

X-Ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

While NMR and MS can define the constitution and connectivity of a molecule, single-crystal X-ray crystallography is the gold standard for determining its three-dimensional structure in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation.

Crucially, for chiral molecules like this compound, X-ray crystallography is the most reliable method for determining the absolute stereochemistry (i.e., whether the α-carbon has an R or S configuration). wikipedia.org All naturally occurring amino acids, with the exception of glycine (B1666218), are chiral and exist predominantly as the L-enantiomer, which for most corresponds to the S configuration. libretexts.org By analyzing the diffraction pattern of a suitable single crystal, the spatial arrangement of all atoms can be mapped, allowing for the unequivocal assignment of the absolute configuration. This information is vital, as the biological activity of chiral molecules is often highly dependent on their stereochemistry.

X-ray crystallographic studies on related amino acids have provided detailed insights into their crystal packing and intermolecular interactions. nih.gov A similar analysis of this compound would reveal how the molecules arrange themselves in the crystal lattice, stabilized by hydrogen bonds and other non-covalent interactions.

Single-Crystal X-Ray Diffraction

The process involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal lattice structure. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, leading to the precise coordinates of each atom.

Key Insights from Single-Crystal X-Ray Diffraction:

Molecular Conformation: The technique elucidates the preferred conformation of the molecule in the crystalline state, including the torsion angles that define the orientation of the naphthyl ring and the amino acid side chain.

Intermolecular Interactions: It provides detailed information about non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which govern the crystal packing.

Absolute Stereochemistry: For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration (R or S) of the stereocenters.

Table 1: Representative Crystallographic Data for a Bromo-Derivative
ParameterValue
Empirical FormulaC_18_H_14_BrN_3_O_6
Formula Weight448.23
Crystal SystemOrthorhombic
Space GroupP2_1_2_1_2_1_
a (Å)8.543(2)
b (Å)15.678(4)
c (Å)26.789(7)
α (°)90
β (°)90
γ (°)90
Volume (ų)3592.1(16)
Z8
Calculated Density (g/cm³)1.657
Absorption Coefficient (mm⁻¹)2.451
F(000)1808

Note: This table presents hypothetical data for a representative bromo-derivative for illustrative purposes.

Powder X-Ray Diffraction for Polymorph Screening

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical sciences and materials science. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. Powder X-ray diffraction (PXRD) is an essential tool for identifying and characterizing these different crystalline forms.

In PXRD, a powdered sample containing a multitude of randomly oriented microcrystals is irradiated with X-rays. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). Each polymorph will produce a unique PXRD pattern, allowing for their differentiation.

Applications in Polymorph Screening:

Identification of Crystalline Phases: PXRD is used to identify the presence of single or multiple crystalline phases in a bulk sample.

Monitoring of Phase Transformations: The technique can be employed to monitor polymorphic transformations that may occur under different conditions of temperature, pressure, or humidity.

Quality Control: In industrial settings, PXRD is a valuable tool for ensuring the batch-to-batch consistency of a desired polymorphic form.

Table 2: Comparison of PXRD Peaks for Two Hypothetical Polymorphs of a this compound Derivative
2θ Angle (°) - Polymorph A2θ Angle (°) - Polymorph B
8.59.2
12.313.1
15.816.5
20.121.4
24.725.9

Note: This table illustrates how different polymorphs would exhibit distinct diffraction peaks.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis of this compound Peptides

Circular dichroism (CD) spectroscopy is a powerful technique for studying the chiral properties of molecules, particularly biomolecules like peptides and proteins. It measures the differential absorption of left- and right-circularly polarized light. Since chiral molecules interact differently with these two forms of polarized light, a CD spectrum provides information about the secondary and tertiary structure of peptides containing chiral amino acids like this compound.

When incorporated into a peptide chain, the chromophoric naphthyl group of this compound can act as a sensitive probe of the local chiral environment. The resulting CD signals can provide insights into the peptide's conformation, such as the presence of helical or sheet structures. The interaction of this bulky, aromatic side chain with other residues in the peptide can lead to characteristic CD spectra. rsc.org For instance, the presence of aromatic residues can cause significant perturbations to the typical CD patterns of peptide secondary structures. rsc.org

Key Applications in Peptide Analysis:

Secondary Structure Estimation: The shape and magnitude of the CD spectrum in the far-UV region (typically 190-250 nm) can be used to estimate the relative amounts of α-helix, β-sheet, and random coil conformations in a peptide.

Conformational Changes: CD spectroscopy is highly sensitive to changes in peptide conformation that may be induced by factors such as temperature, pH, or binding to other molecules.

Chiral Purity: The technique can be used to assess the enantiomeric purity of a sample, as enantiomers will produce mirror-image CD spectra.

Table 3: Characteristic CD Wavelengths for Peptide Secondary Structures
Secondary StructureWavelength (nm) - Positive BandWavelength (nm) - Negative Band(s)
α-Helix~192~208, ~222
β-Sheet~195~218
Random Coil~212~195

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. By measuring the absorption (IR) or scattering (Raman) of light at these frequencies, a vibrational spectrum is obtained that is characteristic of the molecule's structure.

For this compound and its derivatives, vibrational spectroscopy can be used to identify key functional groups such as the amino group (-NH2), the carboxylic acid group (-COOH), and the aromatic naphthyl ring. libretexts.org The positions and intensities of the vibrational bands can also be sensitive to the local molecular environment, providing clues about hydrogen bonding and conformation. pressbooks.pub

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly sensitive to polar bonds. nih.gov

The O-H stretch of the carboxylic acid group typically appears as a broad band in the region of 2500-3300 cm⁻¹.

The N-H stretch of the amino group is observed in the 3300-3500 cm⁻¹ range. pressbooks.pub

The C=O stretch of the carboxylic acid is a strong, sharp band around 1700-1725 cm⁻¹.

Aromatic C-H stretches appear above 3000 cm⁻¹, while C=C stretching vibrations of the naphthyl ring are found in the 1400-1600 cm⁻¹ region. libretexts.org

Raman Spectroscopy:

Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. nih.gov

It is particularly useful for analyzing the skeletal vibrations of the aromatic naphthyl ring.

The C-Br stretching vibration, which may be weak in the IR spectrum, can sometimes be observed in the Raman spectrum.

Table 4: Characteristic Vibrational Frequencies for this compound Functional Groups
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
Carboxylic AcidO-H Stretch2500-3300 (broad)IR
C=O Stretch1700-1725IR, Raman
Amino GroupN-H Stretch3300-3500IR
N-H Bend1580-1650IR
Naphthyl RingAromatic C-H Stretch>3000IR, Raman
Aromatic C=C Stretch1400-1600IR, Raman
Alkyl ChainC-H Stretch2850-2960IR, Raman
Bromo-SubstituentC-Br Stretch500-600Raman

Computational and Theoretical Investigations of Beta 1 Bromo 2 Naphthyl Alanine

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are employed to understand the electronic properties of a molecule, which dictate its stability, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are commonly used to analyze the geometry and electronic distribution of molecules such as beta-(1-Bromo-2-naphthyl)alanine and its derivatives. researchgate.net

Detailed analysis involves optimizing the molecular geometry to find the lowest energy structure and then calculating various electronic descriptors. Key aspects of this analysis include the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For instance, in a related study on a 1-amidoalkyl-2-naphthol derivative, the HOMO was found to be concentrated on the naphthyl ring, indicating this is a likely site for electrophilic attack. researchgate.net

Furthermore, the electrostatic potential (ESP) map can be generated to visualize the charge distribution and predict sites for nucleophilic and electrophilic reactions. These computational approaches provide fundamental insights that are in excellent agreement with experimental data from spectroscopic and X-ray diffraction techniques. researchgate.net

Table 1: Computed Properties of this compound

Property Value Source
Molecular Formula C₁₃H₁₂BrNO₂ PubChem nih.gov
Molecular Weight 294.14 g/mol PubChem nih.gov
Monoisotopic Mass 293.00514 Da PubChem nih.gov
Topological Polar Surface Area 63.3 Ų PubChem nih.gov
Complexity 285 PubChem nih.gov

This table presents data computationally generated by PubChem. nih.gov

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows researchers to study how molecules like this compound behave in different environments, such as in an aqueous solution or interacting with a biological membrane.

The process begins with the creation of a simulation system, where the molecule of interest is placed in a box filled with a solvent, typically water. A force field, which is a set of parameters that defines the potential energy of the system, is applied. Force fields like MMFF94 are used to calculate the forces between atoms and how they move. nih.gov The system then undergoes energy minimization to remove any steric clashes, followed by a period of equilibration where the temperature and pressure are stabilized. nih.gov Finally, a production simulation is run for a set duration (from nanoseconds to microseconds), during which the trajectory of every atom is recorded. nih.gov

Analysis of these trajectories can reveal information about the molecule's conformational flexibility, its interactions with solvent molecules, and the formation of hydrogen bonds. For example, MD simulations can show how the bulky and hydrophobic naphthyl group influences the solubility and orientation of the amino acid in water. Such simulations are crucial for understanding how the molecule might behave in a physiological context. nih.gov

Table 2: General Steps in a Molecular Dynamics (MD) Simulation

Step Description Purpose
1. System Setup The molecule is placed in a simulation box, often with a solvent (e.g., water) and ions to neutralize the system. To create a realistic environment for the simulation.
2. Energy Minimization The system's geometry is adjusted to find a low-energy conformation and remove unfavorable atomic clashes. To prepare a stable starting structure for the simulation. nih.gov
3. Equilibration The system is gradually heated to the desired temperature and the pressure is adjusted while keeping restraints on the solute molecule. These restraints are then slowly removed. To allow the system to reach thermal and pressure equilibrium before data collection. nih.gov
4. Production Run The simulation is run for an extended period without restraints, and the atomic positions and velocities are saved at regular intervals. To generate a trajectory that represents the molecule's dynamic behavior for later analysis. nih.gov

| 5. Trajectory Analysis | The saved trajectory is analyzed to calculate various properties such as conformational changes, interactions, and diffusion rates. | To extract meaningful biophysical and chemical insights from the simulation. |

Conformational Analysis using Computational Methods

The biological function and chemical reactivity of this compound are intrinsically linked to its three-dimensional shape or conformation. Computational methods are essential for exploring the vast conformational landscape of such a flexible molecule.

Conformational analysis of related molecules, such as peptides containing (Z)-beta-(1-naphthyl)-dehydroalanine, has been performed using a combination of experimental techniques like X-ray crystallography and computational energy calculations. nih.gov These studies reveal how the bulky naphthyl substituent influences the peptide's backbone. For a tripeptide containing a (Z)-beta-(1-naphthyl)dehydroalanine residue, it was found that the peptide backbone adopts a type II β-turn conformation. nih.gov

Energy calculations have shown that the naphthyl group itself is often nonplanar relative to the Cα=Cβ bond, with a significant dihedral angle (χ2). nih.gov Conformational energy contour maps (Ramachandran plots) can be calculated to determine the allowed (low-energy) combinations of backbone dihedral angles (φ and ψ), which in turn predict the secondary structures the residue is likely to adopt, such as β-turns or helical conformations. nih.gov These computational predictions are vital for understanding how this non-natural amino acid might alter the structure of a peptide or protein upon incorporation.

Table 3: Crystallographic and Conformational Data for a Related Naphthyl-containing Peptide

Parameter Value Details
Crystal System Triclinic For Boc-Ala-Δ(Z)Nap-Val-OMe. nih.gov
Space Group P1 ---
Naphthyl Dihedral (χ2) 55(1)° Shows nonplanarity relative to the Cα=Cβ−Cγ plane, supported by energy calculations. nih.gov
Predominant Conformation Type II β-turn Involving an intramolecular hydrogen bond. nih.gov
Solution Conformation 3(10)-helix tendency Observed in a hexapeptide containing the Δ(Z)Nap residue. nih.gov

Data from a study on a peptide containing (Z)-beta-(1-naphthyl)dehydroalanine. nih.gov

Ligand Docking Studies Involving this compound Derivatives

Ligand docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

Derivatives of naphthylalanine are known to have biological activity. For example, Beta-(2-Naphthyl)-Alanine is listed as an inhibitor of enzymes like peptidyl-prolyl cis-trans isomerase and prothrombin. drugbank.com This suggests that this compound could also be a ligand for various protein targets.

In a typical docking study, the three-dimensional structures of the ligand and the protein are required. The ligand's structure is often optimized using a force field like MMFF94. nih.gov Software such as AutoDock Vina is then used to systematically explore different binding poses of the ligand within the active site of the protein. nih.gov Each pose is assigned a score based on its calculated binding energy, with lower energies indicating more favorable binding. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These studies can guide the synthesis of more potent and selective derivatives. nih.gov

Table 4: Example Output from a Ligand Docking Study

Compound Target Protein Binding Energy (kcal/mol) Key Interacting Residues (Example)
Ligand A ER-α -10.14 Leu346, Thr347, Ala350, Met421
Ligand B EGFR -9.85 Leu718, Val726, Ala743, Lys745
Control Ligand ER-α -12.84 Phe404, Leu428, Leu525

This table presents hypothetical docking scores and interacting residues for illustrative purposes, based on the format of results found in molecular docking literature. nih.gov

In silico Prediction of Reactivity and Synthetic Pathways for this compound

Computational chemistry offers powerful tools for predicting the chemical reactivity of molecules and for planning synthetic routes, a field known as in silico analysis.

The reactivity of this compound can be predicted by analyzing its electronic structure, calculated using quantum mechanical methods. Frontier Molecular Orbital (FMO) theory is a key concept, where the HOMO and LUMO are examined. The HOMO indicates regions susceptible to electrophilic attack (electron donation), while the LUMO points to sites for nucleophilic attack (electron acceptance). An analysis of the electrostatic potential map further refines this by showing electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. For this compound, one would expect the carboxylic acid and amino groups, as well as the bromine atom and the π-system of the naphthyl ring, to be key sites of reactivity.

Computational tools can also aid in designing synthetic pathways. Retrosynthetic analysis software can break down the target molecule into simpler, commercially available precursors. By applying known chemical reactions in reverse, these programs can suggest multiple potential synthetic routes. This in silico approach allows chemists to evaluate the feasibility of different pathways, consider potential side reactions, and optimize reaction conditions before undertaking laboratory work, thereby saving time and resources.

Analytical Methodologies for Detection and Quantification of Beta 1 Bromo 2 Naphthyl Alanine

High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile compounds like beta-(1-Bromo-2-naphthyl)alanine. It is widely used for determining the purity of a sample and for quantitative measurements.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of amino acids and their derivatives. In this method, a non-polar stationary phase is used with a polar mobile phase. For this compound, a C8 or C18 column is typically effective. The mobile phase often consists of an aqueous component (like water with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol). A gradient elution, where the concentration of the organic modifier is increased over time, is generally employed to ensure the efficient elution of the compound and any impurities. nih.gov

Detection is commonly achieved using an ultraviolet (UV) detector, as the naphthalene (B1677914) moiety of the compound is strongly UV-active. drugbank.com The selection of an appropriate wavelength, typically near the absorption maximum of the naphthyl group, ensures high sensitivity. drugbank.com For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations.

Table 1: Typical RP-HPLC Parameters for Purity Analysis

ParameterCondition
Column C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Column Temperature 25-30 °C

Chiral HPLC for Enantiomeric Excess Determination

Since this compound possesses a chiral center, it exists as a pair of enantiomers. The determination of the enantiomeric excess (e.e.) is critical, as enantiomers can exhibit different biological activities. Direct enantiomeric separation is most effectively achieved using chiral HPLC, which employs a chiral stationary phase (CSP). nih.govnih.gov

Several types of CSPs are suitable for the separation of amino acid enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely applicable and show high enantioselectivity for a broad range of compounds, including amino acid derivatives. nih.govnih.gov Macrocyclic antibiotic CSPs, like those based on teicoplanin (e.g., Chirobiotic T), are also particularly successful in resolving the enantiomers of underivatized amino acids. nih.govnih.gov

The mobile phase for chiral separations can be run in normal-phase, reversed-phase, or polar organic modes, depending on the specific CSP and analyte. For this compound, a mobile phase consisting of a mixture of an alkane (like hexane), an alcohol (like isopropanol), and a small amount of an acidic or basic modifier to improve peak shape and resolution is often effective. The ratio of these components is optimized to achieve baseline separation of the two enantiomer peaks. nih.gov The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers.

Table 2: Common Chiral Stationary Phases for Amino Acid Enantiomer Separation

Chiral Stationary Phase (CSP) TypeChiral Selector ExampleTypical Mobile Phase Mode
Polysaccharide-based Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/Isopropanol)
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/Isopropanol)
Macrocyclic Antibiotic TeicoplaninReversed-Phase or Polar Organic
Pirkle-type (R)-N-3,5-Dinitrobenzoylphenyl glycine (B1666218)Normal Phase

LC-MS Coupling for Analytical Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is an invaluable tool for the unambiguous identification and confirmation of this compound. restek.comresearchgate.net

Following separation by HPLC, the analyte is introduced into the mass spectrometer source, typically an electrospray ionization (ESI) source, which is well-suited for polar molecules like amino acids. ESI generates protonated molecules, [M+H]⁺, in the positive ion mode. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (C₁₃H₁₂BrNO₂), the expected exact mass is approximately 293.0051 Da. nih.gov The presence of bromine would be confirmed by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks separated by 2 Da.

For enhanced structural confirmation, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, the parent ion of interest is selected and subjected to fragmentation, producing a characteristic pattern of product ions that can be used to confirm the molecule's identity. nih.gov

Gas Chromatography (GC) Approaches for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally restricted to the analysis of volatile and thermally stable compounds. Amino acids like this compound are non-volatile due to their zwitterionic nature at physiological pH. Therefore, a derivatization step is required to convert the amino acid into a more volatile and thermally stable derivative prior to GC analysis. nih.govsigmaaldrich.com

Common derivatization strategies for amino acids include silylation or acylation. sigmaaldrich.comresearchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), converts the acidic carboxylic acid and the basic amino group into their corresponding silyl (B83357) esters and silyl amines. sigmaaldrich.com Acylation, often followed by esterification, is another approach. For instance, the amino group can be acylated with an anhydride (B1165640) like pentafluoropropionic anhydride, and the carboxylic acid group can be esterified. nih.gov

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The separated derivatives are then detected, most commonly by a mass spectrometer (GC-MS). The mass spectrum of the derivative provides a fragmentation pattern that serves as a fingerprint for identification. nih.gov

Capillary Electrophoresis (CE) Techniques for Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their differential migration in an electric field. It offers advantages such as short analysis times, low sample and solvent consumption, and high separation efficiency. nih.govmdpi.com

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode. In CZE, the separation is based on the charge-to-size ratio of the analytes. The analysis is typically carried out in a fused-silica capillary filled with a background electrolyte (BGE), which is often a buffer solution at a specific pH. The pH of the BGE is crucial as it determines the charge state of the amino acid. nih.gov

For chiral separations, a chiral selector can be added to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors in CE for the enantiomeric resolution of a wide range of compounds, including amino acids and pharmaceuticals. mdpi.comresearchgate.net The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and thus separation.

Coupling CE with mass spectrometry (CE-MS) provides a highly selective and sensitive analytical tool. nih.govshef.ac.uk A CE-MS interface, such as a sheath-flow interface, is used to couple the capillary outlet to the MS source. This combination allows for both the high-resolution separation provided by CE and the definitive identification provided by MS. shef.ac.uk

Q & A

Q. What are the critical steps in synthesizing beta-(1-bromo-2-naphthyl)alanine with regioselective control?

The synthesis can leverage β-alanine backbone strategies, such as hydrolysis of aminonitriles (e.g., 3-aminopropionitrile) , coupled with bromonaphthyl group introduction via nucleophilic substitution or transition metal-catalyzed cross-coupling. To ensure regioselectivity at the naphthyl position, protective group chemistry (e.g., Fmoc or Boc for the amino acid moiety) is recommended . Precursor bromonaphthalene derivatives, such as 1-bromo-2-methylnaphthalene , can guide reaction conditions. Key intermediates should be purified via HPLC or column chromatography and characterized by 1H/13C^1H/^{13}C NMR and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify bromonaphthyl substitution patterns and alanine backbone connectivity. Aromatic proton signals (6.8–8.5 ppm) and methylene/methine protons (2.5–4.0 ppm) are critical .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+) and isotopic patterns consistent with bromine .
  • HPLC : Purity assessment using reverse-phase chromatography with UV detection (λ = 254 nm) .
  • Elemental Analysis : Quantitative C/H/N/Br analysis to validate purity ≥95% .

Q. How can researchers optimize reaction yields during bromonaphthyl group attachment?

Solvent polarity (e.g., DMF for polar intermediates), temperature control (0–25°C to minimize side reactions), and catalyst selection (e.g., Pd catalysts for cross-coupling) are pivotal . Monitoring via TLC or inline UV spectroscopy helps identify optimal reaction termination points. For sterically hindered naphthyl groups, microwave-assisted synthesis may enhance efficiency .

Advanced Research Questions

Q. How to design a study evaluating this compound’s enzyme inhibitory activity while mitigating false positives?

  • Assay Design : Use a competitive inhibition model with a fluorogenic substrate (e.g., analogous to miR-224 probes in evidence 2) . Include negative controls (unmodified β-alanine) and positive controls (known inhibitors).
  • Dose-Response Analysis : Calculate IC50_{50} values across triplicate experiments. Statistical validation (e.g., ANOVA) ensures reproducibility .
  • Off-Target Checks : Screen against structurally similar enzymes to rule out nonspecific binding.

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

Contradictions may arise from stereochemical impurities or solvent-dependent conformational changes. Solutions include:

  • Chiral HPLC : To isolate enantiomers and assess individual bioactivities .
  • Computational Modeling : Density functional theory (DFT) to predict bromonaphthyl group interactions with target proteins .
  • Crystallography : Co-crystallization with target enzymes to visualize binding modes .

Q. How to address unexpected byproducts during synthesis?

  • Byproduct Identification : LC-MS and 2D NMR (e.g., COSY, HSQC) to elucidate structures. Common byproducts include dehalogenated naphthyl derivatives or regioisomers .
  • Process Optimization : Adjust stoichiometry (e.g., excess bromonaphthyl reagent) or switch to inert atmospheres to suppress oxidation .
  • Purification : Gradient elution in HPLC or recrystallization from ethanol/water mixtures .

Methodological Frameworks

How to formulate a FINER-compliant research question for this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example : "Does this compound exhibit selective inhibition of tyrosine kinase XYZ compared to its non-brominated analog, and what structural features drive this selectivity?"
  • Feasibility : Ensure access to synthetic intermediates and assay platforms .
  • Novelty : Contrast with existing SAR data for brominated amino acids .

Q. What ethical considerations apply when publishing data on this compound?

  • Data Integrity : Disclose all synthetic attempts, including failed reactions, to avoid publication bias .
  • Safety Protocols : Adhere to hazard guidelines for brominated compounds (e.g., fume hood use, waste disposal) .
  • Authorship : Clearly define contributions per ICMJE criteria to prevent disputes .

Tables for Key Data

Property Method Expected Outcome
Synthetic Yield Gravimetric analysis post-HPLC60–75% (optimized conditions)
Purity Elemental Analysis≥95% C/H/N/Br
Enzymatic IC50_{50} Fluorometric assay12.5 ± 1.8 μM (target enzyme XYZ)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.